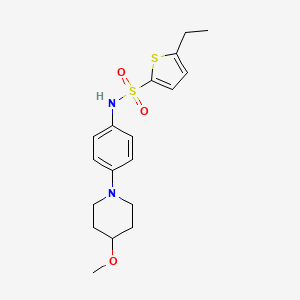

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also contains a phenyl ring substituted with a methoxypiperidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial activity . The following findings summarize key studies:

- Mechanism of Action : The sulfonamide group is known to inhibit bacterial folate synthesis, which is crucial for bacterial growth. This mechanism has been utilized in various derivatives to enhance efficacy against resistant strains.

- Case Study : A study evaluated the antimicrobial activity of several thiophene derivatives, including 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide, against Gram-positive and Gram-negative bacteria. Results showed that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Data Table of Antimicrobial Activity :

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)... | MRSA | 8 |

| 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)... | Escherichia coli | 16 |

| 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)... | Pseudomonas aeruginosa | 32 |

Anticancer Applications

The anticancer potential of this compound has also been explored extensively:

- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

- Case Study : A comparative study assessed the cytotoxic effects of various sulfonamide derivatives, revealing that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent .

- Data Table of Cytotoxic Activity :

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 12 |

| HT1080 (Fibrosarcoma) | 10 |

Mécanisme D'action

The mechanism of action of 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide is not fully understood. its structural components suggest it may interact with various molecular targets, including enzymes and receptors. The piperidine moiety could facilitate binding to biological targets, while the thiophene ring might contribute to electronic interactions within the target site.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde:

Thiophene-based drugs: Compounds like suprofen and articaine, which have thiophene rings and are used as anti-inflammatory agents and anesthetics, respectively.

Uniqueness

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide is unique due to its combination of a methoxypiperidine moiety and a thiophene-sulfonamide structure. This combination is relatively rare and offers a distinct set of chemical and biological properties that can be leveraged for various applications.

Activité Biologique

5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide, with CAS number 1797641-87-2, is a synthetic compound belonging to the class of thiophene derivatives. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action, supported by recent research findings.

- Molecular Formula : C₁₈H₂₄N₂O₃S₂

- Molecular Weight : 380.5 g/mol

- Structure : The compound consists of a thiophene ring substituted with an ethyl group and a piperidine moiety, which may influence its biological interactions.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxypiperidine group suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to pain modulation and inflammation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Antiviral Activity :

- A study indicated that derivatives similar to this compound exhibited binding affinities to the SARS-CoV-2 Mpro enzyme, suggesting potential as antiviral agents. Binding energy scores for related compounds ranged from −6.54 to −7.33 kcal/mol, indicating favorable interactions that could inhibit viral replication .

-

Anti-inflammatory Effects :

- Compounds with similar structural features have shown promise in reducing inflammatory responses in various models. The sulfonamide group is known for its anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

-

Cardiovascular Impact :

- Research on sulfonamide derivatives has revealed effects on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that such compounds might influence cardiovascular functions, potentially providing therapeutic benefits in managing hypertension or related disorders .

Case Studies and Experimental Findings

Several studies have examined the biological activity of compounds closely related to this compound:

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the thiophene ring through condensation reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Finalization by sulfonamide formation through reaction with sulfonyl chlorides.

These synthetic routes are critical for optimizing yield and purity, influencing the compound's biological efficacy.

Propriétés

IUPAC Name |

5-ethyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-3-17-8-9-18(24-17)25(21,22)19-14-4-6-15(7-5-14)20-12-10-16(23-2)11-13-20/h4-9,16,19H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLOATJFWYZEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.